Hydroxychloroquine (HCQ) and its analogues, such as chloroquine (CQ), have been widely recognized for their roles in treating malaria and autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). These compounds are known for their immunomodulatory and anti-inflammatory properties, which have been exploited in various therapeutic contexts. The interest in these drugs has surged due to their potential application in a range of diseases, including viral infections and cancer134679.
The molecular structure of hydroquinidine 4-chlorobenzoate, specifically its adsorption behavior on platinum surfaces, is a significant area of interest. Research suggests that the enantioselectivity induced by hydroquinidine 4-chlorobenzoate depends on its adsorption site on the platinum catalyst. [] While specific structural details are not provided in the abstracts, the interaction between the modifier and platinum surfaces, particularly the tilting of the quinoline substituent in different solvents, is highlighted as crucial for enantiodifferentiation. []
HCQ and CQ are weak bases that accumulate in acidic compartments such as lysosomes, disrupting their function. This disruption affects various cellular processes, including autophagy, antigen processing, and post-translational modification of proteins. At the molecular level, these drugs interfere with lysosomal activity, autophagy, membrane stability, and alter signaling pathways and transcriptional activity. They inhibit immune activation by reducing Toll-like receptor signaling, cytokine production, and in T cells, reducing CD154 expression14. In the context of viral infections, HCQ has been shown to inhibit the uncoating of viruses and alter the post-translational modifications of newly synthesized proteins, particularly the inhibition of glycosylation3. Additionally, HCQ modulates metabolic activity and proliferation in human dermal fibroblasts and induces autophagic cell death, which may be relevant in the treatment of fibroblastic skin disorders8. It also preferentially induces apoptosis of CD45RO+ effector T cells by inhibiting autophagy, which could be a mechanism for its therapeutic modulation of T cells9.
HCQ and CQ have been established as disease-modifying antirheumatic drugs (DMARDs) due to their ability to improve clinical and laboratory parameters in RA and SLE. Their antirheumatic properties result from interference with antigen processing in macrophages and other antigen-presenting cells, which diminishes the formation of peptide-MHC protein complexes required to stimulate CD4+ T cells, resulting in down-regulation of the immune response against autoantigenic peptides4.
In the field of infectious diseases, HCQ has been proposed to have an immunomodulatory effect that may be useful in controlling the cytokine storm that occurs in late-phase critically ill patients infected with SARS-CoV-2. HCQ has been found to be more potent than CQ in inhibiting SARS-CoV-2 in vitro2. Moreover, CQ and HCQ have been used to treat intracellular bacterial and fungal infections by leading to alkalinization of acid vesicles, inhibiting the growth of these pathogens3.
In cancer treatment, CQ and HCQ are used in combination with chemotherapeutic drugs and radiation to enhance the efficacy of tumor cell killing. These drugs sensitize breast cancer cells to chemotherapy independent of autophagy and have been involved in clinical trials as an adjuvant option against cancer56. They also exhibit antitumor mechanisms unrelated to autophagy, including cell death from apoptosis and necroptosis, and immunomodulatory/anti-inflammatory characteristics6.
HCQ has been used as a therapeutic agent in skin disorders and has shown efficacy in fibroblastic diseases of the skin. It reduces metabolic activity, suppresses cell proliferation, and induces a distinct type of cell death characterized by autophagic vacuoles in human dermal fibroblasts8.
HCQ targets nucleic acids, with its binding mechanism and the effect on the stability of DNA being of particular interest. The binding efficacy of HCQ with DNA depends on its sequences, with a preference for interacting with AT-rich DNA through the minor groove and GC-rich DNA through the major groove along with intercalation. This groove switching is correlated with binding affinity and stability of different sequences of DNA10.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: